molecular formula C19H20N4O2 B12050092 4-[(E)-2-cyano-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethenyl]phenyl propanoate

4-[(E)-2-cyano-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethenyl]phenyl propanoate

Cat. No.: B12050092
M. Wt: 336.4 g/mol
InChI Key: UWVBBHVMPSCWQH-NTCAYCPXSA-N
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Description

4-[(E)-2-cyano-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethenyl]phenyl propanoate is a complex organic compound that features a triazoloazepine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-2-cyano-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethenyl]phenyl propanoate typically involves the following steps:

    Formation of the Triazoloazepine Ring: The triazoloazepine ring can be synthesized by cyclization reactions involving appropriate precursors such as hydrazines and ketones.

    Introduction of the Ethenyl Group: The ethenyl group is introduced via a condensation reaction with a suitable aldehyde or ketone.

    Addition of the Cyano Group: The cyano group is added through a nucleophilic substitution reaction using cyanide salts.

    Esterification: The final step involves esterification with propanoic acid to form the propanoate ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethenyl group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.

    Substitution: The compound can participate in substitution reactions, especially at the phenyl ring, where various substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly used for substitution reactions.

Major Products Formed

    Oxidation: Epoxides, ketones, and carboxylic acids.

    Reduction: Amines and other reduced derivatives.

    Substitution: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

4-[(E)-2-cyano-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethenyl]phenyl propanoate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders.

    Biological Studies: The compound is used in studies investigating the interaction of triazoloazepine derivatives with biological targets such as enzymes and receptors.

    Industrial Applications: It serves as an intermediate in the synthesis of various fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazoloazepine ring system is known to interact with neurotransmitter receptors, potentially modulating their activity. This interaction can lead to various biological effects, including changes in neurotransmission and cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine: A core structure similar to the compound , used in the synthesis of various derivatives.

    3-(trifluoromethyl)-5,6,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyrazine: Another triazoloazepine derivative with different substituents, used in medicinal chemistry.

Uniqueness

4-[(E)-2-cyano-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethenyl]phenyl propanoate is unique due to the presence of the cyano and propanoate groups, which confer distinct chemical properties and potential biological activities. The combination of these functional groups with the triazoloazepine ring system makes it a versatile compound for various applications.

Properties

Molecular Formula

C19H20N4O2

Molecular Weight

336.4 g/mol

IUPAC Name

[4-[(E)-2-cyano-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethenyl]phenyl] propanoate

InChI

InChI=1S/C19H20N4O2/c1-2-18(24)25-16-9-7-14(8-10-16)12-15(13-20)19-22-21-17-6-4-3-5-11-23(17)19/h7-10,12H,2-6,11H2,1H3/b15-12+

InChI Key

UWVBBHVMPSCWQH-NTCAYCPXSA-N

Isomeric SMILES

CCC(=O)OC1=CC=C(C=C1)/C=C(\C#N)/C2=NN=C3N2CCCCC3

Canonical SMILES

CCC(=O)OC1=CC=C(C=C1)C=C(C#N)C2=NN=C3N2CCCCC3

Origin of Product

United States

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